

# Futibatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	TAS-120	
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Futibatinib (**TAS-120**) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1] Its unique covalent binding mechanism sets it apart from other FGFR inhibitors, offering the potential to overcome acquired resistance. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of futibatinib, intended for researchers, scientists, and drug development professionals.

### **Pharmacokinetics**

The pharmacokinetic profile of futibatinib has been characterized in preclinical models and clinical trials, demonstrating properties that support its once-daily oral administration.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Futibatinib is readily absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 2 hours.[2]
- Distribution: Information on the volume of distribution is not extensively detailed in the provided search results.
- Metabolism: Futibatinib is metabolized in the liver.
- Excretion: The primary route of excretion is not specified in the provided search results.



### **Pharmacokinetic Parameters**

A Phase I, open-label, single-dose study in healthy volunteers provides insight into the pharmacokinetic parameters of futibatinib at a 20 mg dose.[2] In a Phase I dose-escalation study (NCT02052778), futibatinib exhibited dose-proportional pharmacokinetics at once-daily (q.d.) doses.[3]

Parameter	Value (at 20 mg single dose)	Reference
Cmax (Maximum Plasma Concentration)	143% higher in mild hepatic impairment	[2]
AUC0-inf (Area Under the Curve)	Increased by 18-21% in hepatic impairment	[2]
Tmax (Time to Cmax)	~2 hours	[2]
t½ (Half-life)	Not specified	

Note: The provided data from the hepatic impairment study indicates changes relative to healthy matched controls. Absolute values for healthy subjects were not detailed in the search results.

## **Pharmacodynamics**

The pharmacodynamic effects of futibatinib are directly linked to its mechanism of action as an irreversible FGFR inhibitor.

### **Mechanism of Action**

Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, 2, 3, and 4.[1][4] This irreversible binding leads to a sustained blockade of FGFR signaling, inhibiting downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[1]

### **Target Engagement and Biomarkers**



A key pharmacodynamic marker of futibatinib activity is the on-target effect of hyperphosphatemia.[5] This occurs due to the inhibition of FGFR-mediated signaling, which plays a role in phosphate homeostasis. The incidence and severity of hyperphosphatemia are dose-dependent and serve as an indicator of target engagement.

### **Clinical Efficacy**

The pivotal Phase II FOENIX-CCA2 trial (NCT02052778) demonstrated the clinical efficacy of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6][7][8]

Efficacy Endpoint	Result	Reference
Objective Response Rate (ORR)	41.7%	[6][9]
Median Duration of Response (mDOR)	9.7 months	[8]
Disease Control Rate (DCR)	82.5%	[6]
Median Progression-Free Survival (mPFS)	9.0 months	[6]
Median Overall Survival (mOS)	21.7 months	[6]

### **Safety and Tolerability**

The safety profile of futibatinib has been evaluated in several clinical trials. The most common treatment-related adverse events (TRAEs) are consistent with the on-target effects of FGFR inhibition.



Adverse Event (All Grades)	Incidence in FOENIX-CCA2	Reference
Hyperphosphatemia	91%	[6]
Nail toxicities	47%	[6]
Alopecia	33%	[6]
Dry mouth	30%	[6]

Grade ≥3 Treatment- Related Adverse Event	Incidence in FOENIX-CCA2	Reference
Hyperphosphatemia	30-31%	[6][9][10]
Increased Aspartate Aminotransferase (AST)	7%	[10]
Stomatitis	6%	[10]
Fatigue	6%	[10]

# Experimental Protocols In Vitro Assay for Covalent Inhibition: Time-Dependent IC50 Assay

This assay is crucial for characterizing the irreversible binding nature of futibatinib.

Objective: To determine the time-dependent inhibitory potency (IC50) of futibatinib against FGFR kinases.

### Methodology:[11]

- Reagent Preparation:
  - Recombinant FGFR enzyme solution.
  - Futibatinib stock solution serially diluted in DMSO.



- Assay buffer.
- ATP/substrate solution.
- Detection reagent.
- Experimental Procedure:
  - In a multi-well plate, pre-incubate the FGFR enzyme with varying concentrations of futibatinib for different durations (e.g., 0, 15, 30, 60 minutes).
  - Initiate the kinase reaction by adding the ATP/substrate solution.
  - Allow the reaction to proceed for a fixed time.
  - Stop the reaction and measure the signal using a suitable detection reagent (e.g., luminescence-based kinase assay).
- Data Analysis:
  - Calculate the percent inhibition for each futibatinib concentration at each pre-incubation time point.
  - A decrease in the IC50 value with increasing pre-incubation time is indicative of a covalent, irreversible mechanism of action.

### Clinical Trial Protocol: FOENIX-CCA2 (NCT02052778)

Study Design: A Phase II, open-label, single-arm, multicenter study.[12][13]

Patient Population: Patients with previously treated, unresectable, locally advanced or metastatic iCCA with FGFR2 gene fusions or other rearrangements.[14]

Treatment: Futibatinib 20 mg administered orally once daily.[15]

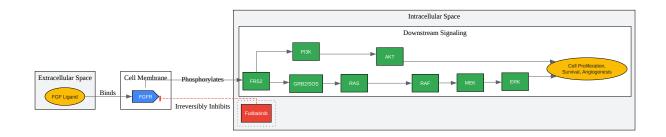
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee.[13]

Schedule of Assessments:



- Screening: Confirmation of FGFR2 gene fusion/rearrangement, baseline tumor assessments (e.g., CT/MRI), ECOG performance status, and laboratory tests.
- During Treatment:
  - Tumor assessments every 8 weeks for the first 24 weeks, and every 12 weeks thereafter.
  - Monitoring of adverse events at each visit.
  - Laboratory tests (including serum phosphate) at regular intervals.
  - Patient-reported outcomes collected at specified time points.
- End of Treatment/Follow-up:
  - End-of-treatment assessments.
  - Survival follow-up every 12 weeks.

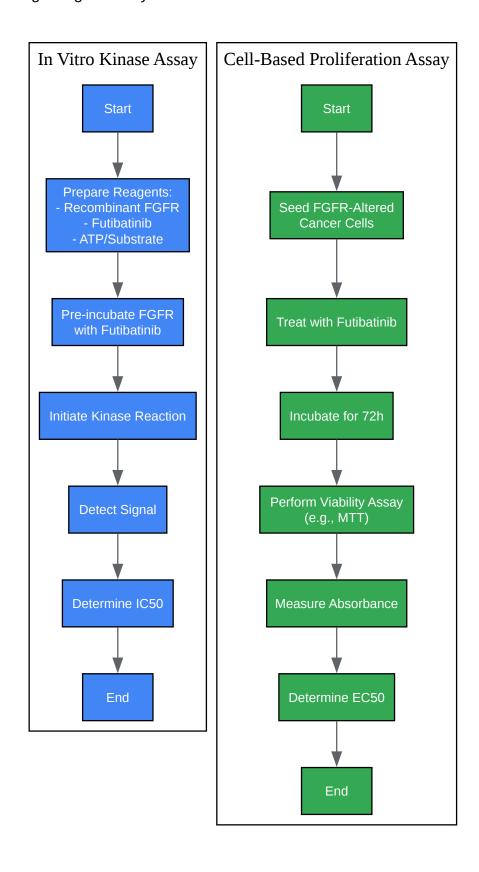
## **Visualizations**



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Caption: FGFR Signaling Pathway and Futibatinib's Mechanism of Action.



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Caption: In Vitro Experimental Workflow for Futibatinib Evaluation.

Caption: Logical Relationship of Futibatinib's Covalent Binding.

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